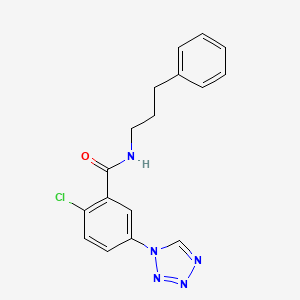![molecular formula C25H33N3O7 B12616502 ethyl 4-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate](/img/structure/B12616502.png)
ethyl 4-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[[2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of a chromene and piperidine ring system, which imparts distinct chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed through a condensation reaction between a chromene derivative and a piperidine derivative. This step often requires the use of a strong acid or base as a catalyst and is conducted under reflux conditions.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[[2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[[2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 4-[[2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[[2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate can be compared with other spirocyclic compounds such as:
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Similar spirocyclic structure but lacks the acetyl and ethyl ester groups.
2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide: Shares the spirocyclic core but has different substituents.
The uniqueness of ethyl 4-[[2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C25H33N3O7 |
|---|---|
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
ethyl 4-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H33N3O7/c1-3-33-24(32)28-10-6-18(7-11-28)26-23(31)16-34-19-4-5-20-21(30)15-25(35-22(20)14-19)8-12-27(13-9-25)17(2)29/h4-5,14,18H,3,6-13,15-16H2,1-2H3,(H,26,31) |
InChI-Schlüssel |
NFZRZALQFROPHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCN(CC4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol](/img/structure/B12616424.png)
![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12616436.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B12616451.png)


![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)
![3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one](/img/structure/B12616473.png)
![1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine](/img/structure/B12616484.png)
![1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-](/img/structure/B12616485.png)
